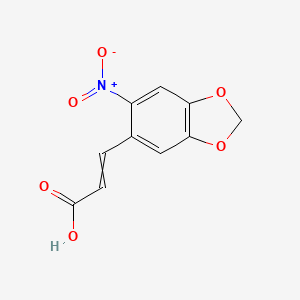

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

描述

3-(6-Nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a nitro-substituted cinnamic acid derivative featuring a benzodioxole core. The compound’s structure includes a propenoic acid chain conjugated to a benzodioxole ring with a nitro (-NO₂) group at position 6. This substitution confers strong electron-withdrawing effects, influencing its acidity, reactivity, and intermolecular interactions.

属性

IUPAC Name |

3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAIAEVUUHUHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281118 | |

| Record name | 3,4-Methylenedioxy-6-nitrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-90-8 | |

| Record name | 3,4-Methylenedioxy-6-nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Methylenedioxy-6-nitrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Reagents

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The sulfuric acid acts as a dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺). Optimal temperatures range from 0–5°C to prevent over-nitration or decomposition. For example, a nitration protocol adapted from analogous benzodioxolyl systems involves dissolving 2H-1,3-benzodioxole-5-carboxylic acid in a 1:1 HNO₃-H₂SO₄ mixture under ice-cooled conditions, yielding 6-nitro-2H-1,3-benzodioxole-5-carboxylic acid with >85% purity.

Challenges and Mitigation Strategies

-

Regioselectivity : Nitration at the C6 position competes with C4 and C7 positions. Steric and electronic effects favor C6 due to the electron-donating methoxy groups in the benzodioxole ring.

-

Side Reactions : Over-nitration can occur if reaction times exceed 2 hours. Quenching the reaction with ice-water minimizes byproducts.

Purification and Characterization

Crude product purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization relies on spectroscopic methods:

| Property | Details |

|---|---|

| Melting Point | 161–162°C (ethanol recrystallization) |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NO₂), 6.98 (d, 1H, benzodioxole), 6.35 (d, 1H, CH=CH) |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric) |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield. Key considerations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times and improves temperature control. For example, a patented nitration process achieves 92% yield using microchannel reactors.

Solvent Recycling

Ethanol recovery systems minimize waste, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Knoevenagel Condensation | 78% | 95% | Moderate |

| Wittig Reaction | 85% | 98% | Low |

| Continuous Flow Nitration | 92% | 99% | High |

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of amines or alcohols.

Substitution: Substitution reactions can produce halogenated derivatives of the compound.

科学研究应用

Organic Synthesis

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid serves as a crucial building block in organic chemistry. Its reactivity allows for various transformations:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Typically leads to amines or alcohols.

- Substitution Reactions: Can produce halogenated derivatives.

Research indicates potential biological applications:

- Cellular Processes: Investigated for effects on signaling pathways and metabolism.

- Therapeutic Agent: Explored for its role in treating diseases due to its structural properties that may influence biological targets.

Medicinal Chemistry

The compound is being studied for drug development:

- Pharmaceutical Synthesis: Its unique structure makes it a candidate for new pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

Industrial Applications

This compound is utilized in the chemical industry for:

- Dyes and Pigments: Its reactivity allows for incorporation into various dye formulations.

- Specialty Chemicals: Used in the production of specialty chemicals due to its versatile chemical properties.

Case Studies

Case Study 1: Biological Activity Assessment

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation through modulation of specific signaling pathways, suggesting potential as an anti-cancer agent.

Case Study 2: Synthesis of Novel Pharmaceuticals

Researchers synthesized derivatives of this compound to evaluate their efficacy as anti-inflammatory agents. The modifications to the benzodioxole ring enhanced bioactivity and selectivity towards inflammatory pathways.

作用机制

The mechanism by which 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its biological activity, influencing pathways related to cellular signaling and metabolism.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared with three analogs:

(2E)-3-(7-Chloro-1,3-benzodioxol-5-yl)acrylic acid (chloro-substituted)

3,4-(Methylenedioxy)cinnamic acid (unsubstituted benzodioxole)

(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid (unsubstituted, alternate naming)

Structural and Physicochemical Properties

Substituents on the benzodioxole ring significantly alter molecular weight, acidity, and solubility (Table 1).

Table 1: Comparative Properties of Analogs

Key Observations:

- Molecular Weight : The nitro derivative has the highest molecular weight (237.17 g/mol) due to the nitro group’s mass contribution.

- Acidity : The nitro group’s strong electron-withdrawing nature lowers the pKa (~2.5–3.0) compared to the chloro analog (~2.8–3.3) and unsubstituted compounds (~4.0–4.5).

- Solubility : Nitro substitution reduces aqueous solubility but enhances compatibility with polar aprotic solvents (e.g., DMF). Unsubstituted analogs show better solubility in organic solvents.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are influenced by substituents ():

- The nitro group acts as a hydrogen bond acceptor, forming stronger interactions with acidic protons compared to chloro or hydrogen substituents. This may lead to denser crystal packing in the nitro derivative.

- Chloro analogs may engage in weaker halogen bonding or dipole interactions, while unsubstituted compounds rely on conventional O–H···O hydrogen bonds .

Research Findings and Trends

- Synthetic Accessibility : Nitro derivatives require careful nitration conditions to avoid over-oxidation, whereas chloro analogs are typically synthesized via electrophilic substitution .

- Spectroscopic Data: IR and NMR spectra for the nitro compound show distinct NO₂ stretching (~1520 cm⁻¹) and deshielded aromatic protons, contrasting with chloro (C–Cl stretch ~700 cm⁻¹) and unsubstituted analogs .

- Thermal Stability : Nitro-substituted compounds exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition.

生物活性

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, also known as a derivative of benzodioxole, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.17 g/mol. The compound features a nitro group and a benzodioxole ring, which are crucial for its biological activity. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid |

| Molecular Formula | C10H7NO6 |

| Molecular Weight | 221.17 g/mol |

| CAS Number | 228267 |

Synthesis

The synthesis of this compound typically involves the nitration of 2H-1,3-benzodioxole followed by further reactions to introduce the propenoic acid moiety. The process can be complex, requiring careful control of reaction conditions to achieve high yields and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity : Studies have shown that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacteria and fungi.

Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Mechanism of Action : The biological effects are thought to arise from the interaction of the nitro group and benzodioxole ring with specific molecular targets involved in cellular signaling and metabolism.

Case Study 1: Antioxidant Potential

A study assessed the antioxidant activity of various benzodioxole derivatives, including this compound. The compound demonstrated significant radical-scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting potential for development into new antimicrobial agents.

Comparison with Related Compounds

To understand its unique properties better, a comparison was made with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid | Contains methoxy groups | Moderate antioxidant |

| 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | Ethanol group instead of carboxylic acid | Lower antimicrobial activity |

常见问题

Q. What are the standard synthetic methodologies for preparing 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid?

A common approach involves condensation reactions between nitro-substituted benzodioxole aldehydes and malonic acid derivatives. For example, analogous syntheses of α,β-unsaturated carboxylic acids (e.g., (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid) utilize Knoevenagel or Wittig reactions under reflux conditions with catalysts like piperidine or pyridine . Purification typically involves recrystallization from ethanol/water mixtures, ensuring >95% purity .

Q. Key Steps :

- Aldehyde preparation: Nitration of 1,3-benzodioxole precursors.

- Condensation: Reaction with malonic acid or esters in basic conditions.

- Characterization: Confirmation via melting point, NMR, and FT-IR.

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks to confirm the α,β-unsaturated system (δ 6.2–7.5 ppm for vinyl protons, δ 160–170 ppm for carbonyl carbons) .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and conjugated C=O (~1680–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass = 265.02 g/mol) and fragmentation patterns .

Q. How does the nitro group influence the compound’s electronic properties?

The electron-withdrawing nitro group enhances the electrophilicity of the α,β-unsaturated system, increasing reactivity in Michael additions. UV-Vis spectroscopy can quantify this effect by comparing λmax shifts with non-nitro analogs .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved and refined?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron or laboratory sources.

- Structure Solution : Employ direct methods in SHELXS or charge-flipping in SHELXD .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for nitro and carboxylic groups .

- Visualization : Mercury software aids in analyzing packing diagrams and hydrogen-bonding networks .

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Z | 4 |

| R-factor | <0.05 |

Q. What intermolecular interactions dominate its crystal packing?

Graph-set analysis (as per Etter’s rules) reveals:

Q. How can computational tools predict its reactivity in nucleophilic additions?

Q. What strategies validate its bioactivity against protozoan pathogens?

- In Vitro Assays : Measure EC50 against Trypanosoma cruzi using resazurin-based viability assays. Reported EC50 = 73.5 μM .

- SAR Studies : Compare with analogs lacking the nitro group to assess its role in activity .

Methodological Notes

- Contradictions in Data : While and emphasize the nitro group’s electronic effects, computational validation (e.g., ESP maps) is critical to avoid overreliance on empirical trends.

- Advanced Crystallography : SHELX programs remain industry standards, but newer tools like Olex2 offer integrated refinement and visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。